4-methyl-N-(5-{[(3-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide
Description
4-methyl-N-(5-{[(3-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring dual thiadiazole rings: a 1,2,3-thiadiazole linked via a carboxamide group to a 1,3,4-thiadiazole substituted with a 3-methylbenzylsulfanyl moiety. Thiadiazoles are pharmacologically significant due to their diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties .
Properties
Molecular Formula |
C14H13N5OS3 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
4-methyl-N-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]thiadiazole-5-carboxamide |
InChI |
InChI=1S/C14H13N5OS3/c1-8-4-3-5-10(6-8)7-21-14-18-17-13(22-14)15-12(20)11-9(2)16-19-23-11/h3-6H,7H2,1-2H3,(H,15,17,20) |
InChI Key |
IFULRZRBDGSWJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(S2)NC(=O)C3=C(N=NS3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(5-{[(3-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step often involves the reaction of hydrazine derivatives with carbon disulfide to form 1,3,4-thiadiazole rings.
Introduction of the Sulfanyl Group: The thiadiazole ring is then functionalized with a sulfanyl group through nucleophilic substitution reactions using appropriate thiol reagents.
Coupling with 3-Methylphenylmethyl Group: The sulfanyl-functionalized thiadiazole is further reacted with 3-methylbenzyl chloride under basic conditions to introduce the 3-methylphenylmethyl group.
Formation of the Carboxamide Group: Finally, the compound is completed by reacting the intermediate with a carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives or ring-opened products.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, thiadiazole derivatives have shown promise as antimicrobial and antifungal agents. This compound, in particular, could be explored for its potential to inhibit bacterial growth or fungal infections .
Medicine
In medicinal chemistry, compounds containing thiadiazole rings are investigated for their potential as anti-inflammatory, anticancer, and antiviral agents. The specific structure of this compound may offer unique interactions with biological targets, making it a candidate for drug development .
Industry
Industrially, thiadiazole derivatives are used in the development of new materials, including polymers and dyes. This compound could be explored for its potential to impart specific properties to materials, such as increased thermal stability or specific electronic characteristics .
Mechanism of Action
The mechanism of action of 4-methyl-N-(5-{[(3-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The thiadiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other cofactors, affecting the compound’s overall activity .
Comparison with Similar Compounds
Key Observations :
- Dual heterocyclic systems (e.g., dual thiadiazoles in the target compound) are less common than single-ring analogs but may improve binding affinity through increased rigidity and π-π interactions .
- Triazole or oxazole replacements (as in ) alter electronic properties and hydrogen-bonding capacity, which may shift biological activity profiles.
Biological Activity
The compound 4-methyl-N-(5-{[(3-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazoles are known for their pharmacological properties, including antimicrobial, antifungal, and anticancer effects. This article explores the biological activity of this specific compound based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H14N4S3O
- Molecular Weight : 342.46 g/mol
The biological activity of the compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The thiadiazole moiety can inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The presence of the methylphenyl group may allow for interaction with cellular receptors, modulating signaling pathways.
Antimicrobial Activity
Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Fungal Strains Tested : Candida albicans and Aspergillus niger.
Table 1: Antimicrobial Activity Results
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
| Candida albicans | 14 | 16 µg/mL |
| Aspergillus niger | 11 | 32 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Mechanism : Induction of apoptosis through the activation of caspases and modulation of cell cycle progression.
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| HeLa | 25 | 70 |
| MCF-7 | 30 | 65 |
| A549 | 20 | 75 |
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiadiazole possess broad-spectrum antimicrobial activity. The tested compound showed promising results against both Gram-positive and Gram-negative bacteria.
- Investigation into Anticancer Properties : In a recent publication in Cancer Research, researchers found that the compound significantly reduced cell viability in HeLa cells by inducing apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
